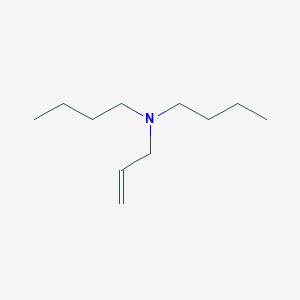
N-Allyldibutylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N-prop-2-enylbutan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group and a prop-2-enyl group attached to a butan-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-prop-2-enylbutan-1-amine can be achieved through several methods. One common approach involves the reaction of butan-1-amine with butyl bromide and prop-2-enyl bromide in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-butyl-N-prop-2-enylbutan-1-amine may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
N-butyl-N-prop-2-enylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines with various functional groups.
科学的研究の応用
N-butyl-N-prop-2-enylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-butyl-N-prop-2-enylbutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
類似化合物との比較
Similar Compounds
N-butylamine: A simpler amine with a butyl group attached to the amine nitrogen.
N-prop-2-enylamine: An amine with a prop-2-enyl group attached to the amine nitrogen.
N-butyl-N-methylamine: An amine with both butyl and methyl groups attached to the amine nitrogen.
Uniqueness
N-butyl-N-prop-2-enylbutan-1-amine is unique due to the presence of both butyl and prop-2-enyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with simpler amines.
生物活性
Chemical Structure and Properties
N-Allyldibutylamine is an organic compound characterized by its amine functional group. The molecular formula is C11H23N, and it features a dibutylamine backbone with an allyl substituent. This structure contributes to its unique biological properties.
This compound exhibits various biological activities, primarily through its interactions with cellular receptors and enzymes. It has been studied for its potential effects on:
- Antineoplastic Activity : Similar to other alkylating agents, this compound may induce cytotoxic effects on cancer cells by forming covalent bonds with DNA, leading to cell death.
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving amines, which could have implications for mood regulation and neurodegenerative diseases.
Pharmacological Studies
Research indicates that this compound can affect various biological pathways. A comparative study on alkylating agents highlighted its potential efficacy in inhibiting tumor growth in experimental models .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested against various tumor cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent. The study utilized both in vitro and in vivo models to assess the compound's efficacy .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological profile of this compound. Researchers administered the compound to rodent models to evaluate its effects on behavior and neurotransmitter levels. The findings indicated alterations in serotonin and dopamine levels, which may relate to mood-enhancing properties .
特性
IUPAC Name |
N-butyl-N-prop-2-enylbutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-4-7-10-12(9-6-3)11-8-5-2/h6H,3-5,7-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKFHYIDWHPLHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













